2-(1-bromoethyl)-1-methyl-1H-imidazole
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Overview
Description
2-(1-Bromoethyl)-1-methyl-1H-imidazole is an organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromoethyl group at position 2 and a methyl group at position 1 makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized to form corresponding imidazole derivatives or reduced to remove the bromo group
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under reflux conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed
Major Products Formed
Nucleophilic Substitution: Products include hydroxyl, cyano, or amino derivatives of imidazole.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Oxidized or reduced imidazole derivatives
Scientific Research Applications
2-(1-Bromoethyl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)-1-methyl-1H-imidazole involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromoethylbenzene: Similar in structure but contains a benzene ring instead of an imidazole ring.
2-(2-Bromoethyl)-1,3-dioxane: Contains a dioxane ring instead of an imidazole ring
Uniqueness
2-(1-Bromoethyl)-1-methyl-1H-imidazole is unique due to its imidazole ring, which imparts specific chemical properties and reactivity. The presence of both a bromoethyl and a methyl group further enhances its versatility in chemical reactions .
Properties
Molecular Formula |
C6H9BrN2 |
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Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-(1-bromoethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |
InChI Key |
DNNXYPSWIWHWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)Br |
Origin of Product |
United States |
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